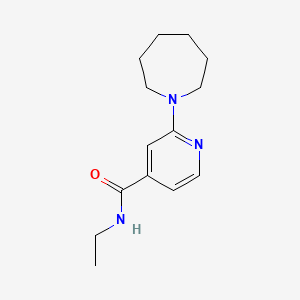![molecular formula C12H17N3O B7629377 [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that contains a pyrrolidine ring, making it a useful molecule for medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone acts as a potent activator of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It binds to the receptor and induces a conformational change, leading to the opening of ion channels and the influx of calcium ions into the cell. This activation of nAChRs has been shown to have a wide range of effects on neuronal signaling, including increased neurotransmitter release, modulation of synaptic plasticity, and regulation of neuronal excitability.
Biochemical and Physiological Effects:
The activation of nAChRs by [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has been shown to have a wide range of biochemical and physiological effects. These include increased release of neurotransmitters such as dopamine, acetylcholine, and glutamate, modulation of synaptic plasticity, and regulation of neuronal excitability. [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone is also relatively stable and easy to handle, making it a reliable source for scientific research. However, [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the effects of [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone on other ion channels and receptors, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone may lead to increased yields and purity, making it a more useful tool for scientific research.
Méthodes De Synthèse
The synthesis of [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-chloro-6-(dimethylamino)pyridine with pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone. This method has been optimized to produce [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone in high yields and purity, making it a reliable source for scientific research.
Applications De Recherche Scientifique
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has also been studied for its potential use in biochemistry and pharmacology, where it has been used as a tool to study the mechanism of action of various enzymes and receptors.
Propriétés
IUPAC Name |
[6-(dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)11-7-5-6-10(13-11)12(16)15-8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAUPFXVNVQPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)

![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)